3-methoxy-N-[5-methyl-2-oxo-4-(phenylcarbonyl)-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide
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Overview
Description
N-[4-BENZOYL-5-METHYL-2-OXO-1-(2-PHENYLETHYL)-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-3-METHOXYBENZAMIDE is a complex organic compound characterized by its unique structure, which includes a benzoyl group, a trifluoromethyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-BENZOYL-5-METHYL-2-OXO-1-(2-PHENYLETHYL)-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-3-METHOXYBENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrrole ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under controlled conditions.
Benzoylation and methylation:
Final coupling: The final step involves coupling the intermediate with 3-methoxybenzamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-BENZOYL-5-METHYL-2-OXO-1-(2-PHENYLETHYL)-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-3-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the benzoyl and methoxybenzamide moieties, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[4-BENZOYL-5-METHYL-2-OXO-1-(2-PHENYLETHYL)-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-3-METHOXYBENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a potential intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-BENZOYL-5-METHYL-2-OXO-1-(2-PHENYLETHYL)-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-3-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It may inhibit or activate specific enzymes, thereby affecting metabolic pathways.
Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Modulation of Gene Expression: It may influence the expression of certain genes, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
N4-BENZOYL-5-METHYLDEOXYCYTIDINE: This compound shares structural similarities but differs in its functional groups and biological activity.
Uniqueness
N-[4-BENZOYL-5-METHYL-2-OXO-1-(2-PHENYLETHYL)-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-3-METHOXYBENZAMIDE is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C29H25F3N2O4 |
---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
N-[4-benzoyl-5-methyl-2-oxo-1-(2-phenylethyl)-3-(trifluoromethyl)pyrrol-3-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C29H25F3N2O4/c1-19-24(25(35)21-12-7-4-8-13-21)28(29(30,31)32,33-26(36)22-14-9-15-23(18-22)38-2)27(37)34(19)17-16-20-10-5-3-6-11-20/h3-15,18H,16-17H2,1-2H3,(H,33,36) |
InChI Key |
YOPGIUTXTLPMSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=O)N1CCC2=CC=CC=C2)(C(F)(F)F)NC(=O)C3=CC(=CC=C3)OC)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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